molecular formula C9H5ClFNO B13451327 6-Chloro-8-fluoroquinolin-4-ol

6-Chloro-8-fluoroquinolin-4-ol

Cat. No.: B13451327
M. Wt: 197.59 g/mol
InChI Key: VCGIIXCIJBHNIW-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoroquinolin-4-ol is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and chemical stability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-fluoroquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions include various quinolone and dihydroquinoline derivatives, which have significant biological activities .

Scientific Research Applications

6-Chloro-8-fluoroquinolin-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-8-fluoroquinolin-4-ol involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. By stabilizing the enzyme-DNA complex, it prevents DNA replication and transcription, leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their high antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

6-Chloro-8-fluoroquinolin-4-ol is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and chemical stability. This dual substitution pattern is less common and provides distinct properties compared to other quinoline derivatives .

Properties

Molecular Formula

C9H5ClFNO

Molecular Weight

197.59 g/mol

IUPAC Name

6-chloro-8-fluoro-1H-quinolin-4-one

InChI

InChI=1S/C9H5ClFNO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13)

InChI Key

VCGIIXCIJBHNIW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2F)Cl

Origin of Product

United States

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